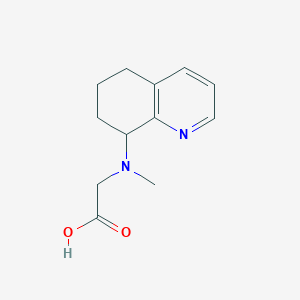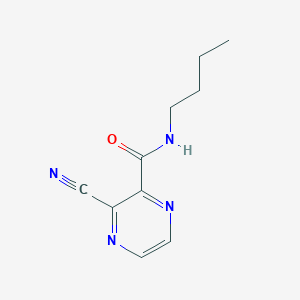
N-butyl-3-cyanopyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-3-cyanopyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-cyanopyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid derivatives. One common method is the reaction of pyrazine-2-carboxylic acid with butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-cyanopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-butyl-3-cyanopyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Research has indicated its potential use in treating tuberculosis and other bacterial infections.
Industry: It is used in the development of agrochemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of N-butyl-3-cyanopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme InhA, which is crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . The compound’s structure allows it to form key interactions with the active site of the enzyme, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzylpyrazine-2-carboxamide
- 3-aminopyrazine-2-carboxamide
- N-phenylpyrazine-2-carboxamide
Uniqueness
N-butyl-3-cyanopyrazine-2-carboxamide stands out due to its unique butyl and nitrile substituents, which confer distinct chemical and biological properties. Compared to N-benzylpyrazine-2-carboxamide, it has shown higher antimicrobial activity against certain bacterial strains . Its structural features also allow for more versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N-butyl-3-cyanopyrazine-2-carboxamide |
InChI |
InChI=1S/C10H12N4O/c1-2-3-4-14-10(15)9-8(7-11)12-5-6-13-9/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
CEPDGIQZTSWRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=NC=CN=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


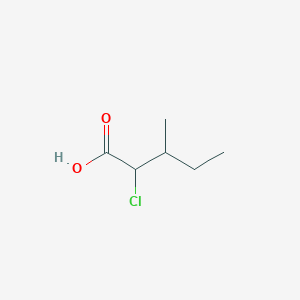
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

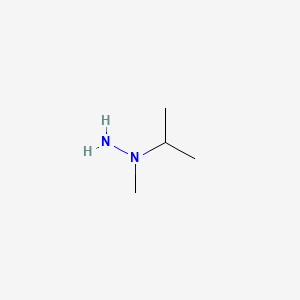

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
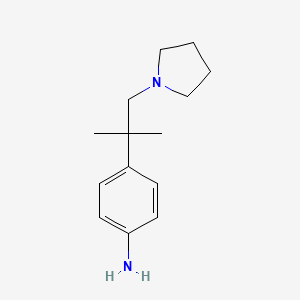
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)

![1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)

![Tert-butyl 1'-oxospiro[azetidine-3,2'-indane]-1-carboxylate](/img/structure/B13893738.png)
